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Compound of Interest

Compound Name: Dichlorophenylborane

Cat. No.: B1345638

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
dichlorophenylborane (CsHsBCl2), a versatile reagent in organic synthesis. The following
sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. This document is intended to serve as a valuable resource for the
characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

The spectroscopic data for dichlorophenylborane provides key insights into its molecular
structure and purity. The following tables summarize the available quantitative data from tH
NMR, 3C NMR, 1B NMR, IR, and MS analyses.

Table 1: *H NMR Spectroscopic Data

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data Not Available

Note: Specific experimental *H NMR data for dichlorophenylborane was not found in the

searched resources.
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Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assignment Reference

Solvent: Unknown --INVALID-LINK--

Note: While a reference to the 13C NMR data exists, the specific chemical shift values are not
detailed in the readily available public databases. Access to the cited literature is
recommended for complete data.

Table 3: 1B NMR Spectroscopic Data

Chemical Shift (6) ppm Reference

Data available in spectral databases --INVALID-LINK--

Note: A representative 1B NMR spectrum is available in public databases, showing a single
broad resonance characteristic of a tricoordinate boron species.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
~3100-3000 Weak-Medium Aromatic C-H stretch
~1600-1450 Medium-Strong Aromatic C=C ring stretch
~1350-1250 Strong B-C stretch

~1000-900 Strong B-ClI stretch (asymmetric)

Aromatic C-H out-of-plane

~750-700 Strong
bend

Note: The IR spectrum is characterized by absorptions corresponding to the phenyl ring and
the boron-chlorine bonds.

Table 5: Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment

158 58.30 [M]* (1B, 35Cl2)

160 - [M+2]* (isotopic peak)
123 99.99 [M-CIJ*

122 38.80 [M-HCIJ*

77 - [CeHs]*

Note: The mass spectrum shows the molecular ion peak and characteristic fragmentation
patterns, including the loss of chlorine.[1]

Experimental Protocols

The following sections provide generalized experimental protocols for obtaining the
spectroscopic data for dichlorophenylborane. These are based on standard laboratory
practices and should be adapted as necessary for specific instrumentation and experimental
goals.

2.1 NMR Spectroscopy (*H, 13C, 11B)

o Sample Preparation: Dichlorophenylborane is highly moisture-sensitive and should be
handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk
line techniques. A sample of approximately 10-20 mg for *H NMR, and 50-100 mg for 3C and
1B NMR, should be dissolved in an appropriate deuterated solvent (e.g., CDCls, CsDs) that
has been dried over molecular sieves. The solution is then transferred to a dry NMR tube
and sealed.

e Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for
analysis.

e 1H NMR Acquisition: A standard single-pulse experiment is typically sufficient. The spectral
width should be set to cover the expected aromatic and any potential impurity regions (e.g.,
0-12 ppm).
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e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a
spectrum with single lines for each carbon environment. Due to the low natural abundance of
13C and potential quadrupolar broadening from the adjacent boron atom, a higher number of
scans is usually required.

o 1B NMR Acquisition: A single-pulse experiment without proton decoupling is generally used.
The spectral width should be wide enough to encompass the chemical shift range for
tricoordinate boron compounds (e.g., +100 to -100 ppm). A reference standard, such as
BFs-OEtz, is used to calibrate the chemical shift scale to O ppm.

2.2 Infrared (IR) Spectroscopy

o Sample Preparation: Due to its reactivity with moisture, preparing a KBr pellet can be
challenging. A preferred method is to acquire the spectrum as a neat liquid or a solution
between salt plates (e.g., NaCl or KBr) inside a dry box or under an inert atmosphere.
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy is a suitable technique that
requires minimal sample preparation. A small drop of the liquid sample is placed directly onto
the ATR crystal.

¢ Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty salt plates or the clean ATR crystal is
recorded first. The sample is then placed in the beam path, and the sample spectrum is
acquired. The final spectrum is typically presented in terms of transmittance or absorbance
versus wavenumber (cm™1).

2.3 Mass Spectrometry (MS)

o Sample Introduction: Dichlorophenylborane is a volatile liquid and can be introduced into
the mass spectrometer via a gas chromatography (GC-MS) system for separation from any
impurities and direct introduction into the ion source. Direct infusion via a syringe pump is
also possible for a pure sample dissolved in a volatile, dry, and non-protic organic solvent.

 lonization Method: Electron lonization (EI) at 70 eV is a common method for this type of
molecule, leading to the formation of a molecular ion and characteristic fragment ions.
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e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to
separate the ions based on their mass-to-charge ratio (m/z).

» Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each
ion detected. The isotopic pattern for chlorine (3°Cl and 37Cl in a ~3:1 ratio) and boron (1°B
and 1B in a ~1:4 ratio) should be considered when analyzing the molecular ion and chlorine-
containing fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a dichlorophenylborane sample.
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Caption: Workflow for the spectroscopic analysis of dichlorophenylborane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1345638#dichlorophenylborane-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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